4-Methyl-3-decen-5-ol
Overview
Description
4-Methyl-3-decen-5-ol: is an organic compound with the molecular formula C11H22O . It is a colorless to pale yellow liquid with a powerful, rich, fresh, green, floral, violet-leaf-like odor. This compound is commonly used in modern perfume oils as a substitute for methyl alkynoates and is found in perfume oils for nearly all applications .
Mechanism of Action
Target of Action
4-Methyl-3-decen-5-ol, also known as Undecavertol®, is primarily used in the perfume industry . Its primary targets are the olfactory receptors in the nose, which are responsible for detecting and identifying smells .
Mode of Action
When this compound is applied in a perfume, it evaporates and interacts with the olfactory receptors in the nose. The compound binds to these receptors, triggering a signal that the brain interprets as a specific smell. In this case, this compound produces a powerful, rich, fresh, green, floral, violet-leaf-like odor .
Biochemical Pathways
This pathway begins with the binding of the compound to olfactory receptors and ends with the brain interpreting the signal as a specific smell .
Result of Action
The primary result of the action of this compound is the perception of a specific smell. When the compound binds to olfactory receptors, it triggers a signal that the brain interprets as a powerful, rich, fresh, green, floral, violet-leaf-like odor . This makes this compound a valuable ingredient in perfume oils .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in perfumes and diverse functional bases but is unstable in acid cleaners, antiperspirants, and very alkaline products . Additionally, the perception of the compound’s smell can be influenced by other scents present in the environment.
Biochemical Analysis
Biochemical Properties
4-Methyl-3-decen-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the Grignard reaction, where pentylmagnesium bromide reacts with 2-methyl-2-pentenal to produce this compound
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce phototoxicity in vitro, indicating its potential impact on cellular functions . Additionally, exposure-related observations in humans have provided insights into its biological effects .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression and subsequent cellular responses . The Grignard reaction mentioned earlier is a prime example of its molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The substance is shown to be readily biodegradable, indicating its stability and degradation patterns in the environment . Long-term studies have highlighted its potential to mineralize quickly, reducing its long-term impact on cellular functions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Repeated dose toxicity studies have shown that higher doses can lead to toxic effects, while lower doses may not exhibit significant adverse effects . These studies help in understanding the threshold levels and potential toxicities associated with varying dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The substance’s biodegradability suggests its involvement in metabolic processes that lead to its quick mineralization in the environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining its overall impact on cellular functions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell . Studies on its localization provide insights into its role in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-decen-5-ol is typically prepared by the Grignard reaction of pentylmagnesium bromide and 2-methyl-2-pentenal . The detailed procedure involves:
- After the addition, the mixture is held at reflux temperature for 30 minutes, then cooled to 10°C.
- The Grignard complex is decomposed with saturated ammonium chloride solution and ice, followed by washing with saturated sodium chloride solution and drying.
- The solvent is evaporated, and the crude product is fractionally distilled to obtain pure this compound.
Magnesium (2.4 g): is placed in 50 ml of absolute ether in an apparatus for Grignard reactions.
n-Amyl bromide (15.0 g): is added dropwise while stirring under a nitrogen atmosphere, maintaining a slight boil.
2-Methyl-2-pentenal (7.85 g): is added dropwise, and the mixture is stirred at room temperature for 12 hours.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale Grignard reactions with optimized conditions for yield and purity. The use of renewable materials is increasingly common to preserve natural resources .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-decen-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, under reflux conditions.
Major Products:
Oxidation: 4-Methyl-3-decen-5-one.
Reduction: 4-Methyl-3-decen.
Substitution: 4-Methyl-3-decen-5-chloride or 4-Methyl-3-decen-5-bromide.
Scientific Research Applications
4-Methyl-3-decen-5-ol has various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a fragrance component in perfumery.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in medicinal formulations.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
4-Methyl-3-decen-5-one: An oxidized form of 4-Methyl-3-decen-5-ol with a carbonyl group.
4-Methyl-3-decen-5-chloride: A substituted form with a chloride group.
4-Methyl-3-decen-5-bromide: A substituted form with a bromide group.
Uniqueness: this compound is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to serve as a substitute for methyl alkynoates in perfumery highlights its importance in the fragrance industry .
Properties
IUPAC Name |
(E)-4-methyldec-3-en-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-4-6-7-9-11(12)10(3)8-5-2/h8,11-12H,4-7,9H2,1-3H3/b10-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTQLNQRVZNEDV-CSKARUKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=CCC)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C(=C/CC)/C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
81782-77-6, 177772-08-6 | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081782776 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-3-decen-5-ol, (3E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177772086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decen-5-ol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-methyl-3-decen-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.537 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-3-DECEN-5-OL, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5I61TY7P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-methyl-3-decen-5-ol based on the provided research?
A1: The research primarily highlights the use of this compound as a fragrance material [] and a component in self-tanning cosmetic products []. Its presence contributes to the overall scent profile of fragrances and may also play a role in mitigating the odor of other active ingredients in self-tanning formulations.
Q2: How is this compound synthesized?
A2: One of the research articles outlines a synthetic route for this compound []. The process involves several steps:
Q3: How is the synthesized this compound characterized?
A3: The synthesized compound is characterized using spectroscopic techniques [].
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